(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 4-fluoropyridine and imidazole.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-1H-imidazol-1-yl)pyridine: Similar in structure but lacks the boronic acid group.
(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine: Contains a different substituent on the pyridine ring.
Uniqueness
(4-Fluoro-6-(1H-imidazol-1-yl)pyridin-3-yl)boronic acid is unique due to the presence of both the fluoro and imidazole groups on the pyridine ring, along with the boronic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7BFN3O2 |
---|---|
Molecular Weight |
206.97 g/mol |
IUPAC Name |
(4-fluoro-6-imidazol-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BFN3O2/c10-7-3-8(13-2-1-11-5-13)12-4-6(7)9(14)15/h1-5,14-15H |
InChI Key |
LBBWGIKRIJOQJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)N2C=CN=C2)(O)O |
Origin of Product |
United States |
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